(+)-Tashiromine

Beschreibung

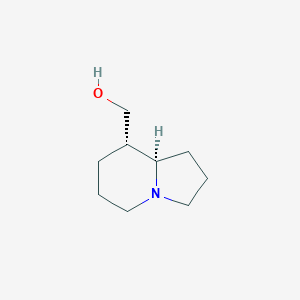

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H17NO |

|---|---|

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

[(8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |

InChI-Schlüssel |

DATGBSBEMJWBMW-RKDXNWHRSA-N |

Isomerische SMILES |

C1C[C@@H]([C@H]2CCCN2C1)CO |

Kanonische SMILES |

C1CC(C2CCCN2C1)CO |

Synonyme |

tashiromine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis of (+)-Tashiromine

The total synthesis of (+)-Tashiromine has been achieved through several methodologies, highlighting its structural complexity and the challenges associated with its production. Notable approaches include:

- Olefin Cross-Metathesis : A significant method involves the stereoselective construction of the indolizidine core via olefin cross-metathesis chemistry. This method allows for both racemic and asymmetric syntheses, demonstrating versatility in producing (+)-Tashiromine from commercially available materials in a relatively short number of steps (six steps with a 19% overall yield) .

- Asymmetric Mannich-Type Reaction : Another efficient formal synthesis employed an intermolecular asymmetric Mannich-type reaction as the key step, showcasing a different synthetic route that emphasizes chirality .

- Enaminone Intermediates : Research has also demonstrated the use of enaminone intermediates for synthesizing (+)-Tashiromine, which involves multiple reaction steps yielding high overall yields and allowing for functionalization at various positions on the molecule .

The biological activities of (+)-Tashiromine have been explored in various studies, indicating potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that (+)-Tashiromine may exhibit antitumor properties. The compound's structure allows it to interact with biological targets that could inhibit cancer cell proliferation. However, further research is needed to elucidate the specific mechanisms involved .

- Neuroprotective Effects : Some studies have indicated that indolizidine alkaloids, including (+)-Tashiromine, may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases, although specific studies on (+)-Tashiromine remain limited .

- Antimicrobial Properties : The compound's potential antimicrobial effects have also been noted, which could lead to applications in developing new antibiotics or treatments for infections .

Table 1: Summary of Syntheses and Biological Studies on (+)-Tashiromine

Analyse Chemischer Reaktionen

Enaminone-Mediated Cyclization

The enaminone framework enables dual nucleophilic and electrophilic reactivity, facilitating the construction of the indolizidine core. A notable synthesis involves:

-

Cyclization : Treatment of enaminone intermediates with POCl₃ under Vilsmeier–Haack conditions generates the bicyclic system via intramolecular trapping of electrophilic species .

-

Functional Group Tolerance : Electron-withdrawing groups (e.g., nitriles) at C-8 influence cyclization efficiency, with reproducibility challenges observed for nitrile-containing substrates .

-

Reduction : Final LiAlH₄ reduction of the lactam intermediate yields (+)-tashiromine (87% yield) .

Key Data :

| Step | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Cyclization | POCl₃, CH₂Cl₂, 0°C to RT | 72% | Not reported |

| LiAlH₄ Reduction | Et₂O, 3 h | 87% | N/A |

Olefin Cross-Metathesis and Acid-Induced Cyclization

This route employs Grubbs’ second-generation catalyst for allylsilane cross-metathesis, followed by acid-mediated cyclization :

-

Cross-Metathesis : Reaction of succinimide-derived allylsilane 5 with allyltrimethylsilane (6 ) yields 7 (73%, 3:1 E/Z mixture) .

-

Cyclization : Trifluoroacetic acid induces N-acyliminium ion formation, leading to the indolizidine skeleton (85% yield, 96:4 dr) .

-

Reduction : Sodium borohydride reduces intermediates to finalize the alkaloid structure.

Stereochemical Rationale :

The cyclization proceeds via a chair-like transition state, positioning the allylsilane nucleophile equatorially for optimal stereocontrol .

Intramolecular Additions Using Vilsmeier–Haack Cyclization

This method activates amides chemoselectively for cyclization :

-

Activation : Formamides treated with POCl₃ generate reactive iminium ions.

-

Cyclization : Allylsilanes or silyl enol ethers undergo 5-exo or 6-endo cyclization (60–90% yields) .

-

Application : Rapid access to (±)-tashiromine via tandem cyclization-reduction sequences .

Advantages :

-

Compatibility with diverse π-nucleophiles.

-

High functional group tolerance enables modular synthesis.

Critical Challenges and Limitations

-

Asymmetric Synthesis : Cross-metathesis with chiral α-alkoxysilanes failed due to isomerization or catalyst incompatibility .

-

Residual Triphenylphosphine : Post-cyclization purification is critical to avoid inhibition of catalytic hydrogenation .

-

Epimerization Control : Base-mediated epimerization required for epitashiromine synthesis introduces complexity .

Comparative Analysis of Synthetic Routes

This synthesis-focused analysis highlights the interplay of modern catalytic methods and stereochemical control in accessing (+)-tashiromine. Continued efforts to refine asymmetric protocols remain essential for advancing enantioselective production.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Diastereomers

(+)-Tashiromine belongs to the indolizidine alkaloid family, which includes compounds with shared bicyclic frameworks but varying substituents and stereochemistry. Key analogues include:

Key Observations :

- Stereochemical Complexity : (+)-Tashiromine and epitashiromine differ only in the configuration of the hydroxyl group, leading to distinct NMR profiles. For example, (±)-tashiromine ((±)-6) shows specific ¹H NMR shifts (δ 3.60–3.40 ppm for CH₂OH), while (±)-epitashiromine ((±)-10) exhibits δ 3.70–3.50 ppm for the same group .

- Synthetic Flexibility: (+)-Tashiromine’s synthesis often employs allylsilane cross-coupling or β-lactam ring-opening, whereas epitashiromine requires isomerization of β-amino esters (e.g., using NaOEt/EtOH) to access its stereochemistry .

a) Enantioselective Approaches

- Marsden & McElhinney (2008) : Achieved 96:4 enantiomeric ratio via allylsilane cross-coupling but faced challenges in translating this to a fully asymmetric synthesis .

- Suga et al.

b) Racemic Syntheses

- Kiss et al. (2015): Utilized oxidative cleavage of β-amino esters (NaIO₄) followed by reductive cyclization (LiAlH₄) to produce (±)-tashiromine and (±)-epitashiromine with moderate yields (40–53%) .

- LiAlH₄ Reduction : A common step in multiple syntheses; for example, reducing ester (±)-5 to (±)-tashiromine achieved 48% yield .

Key Research Findings

Stereochemical Control: The configuration of β-amino esters (cis vs. trans) dictates the stereochemistry of the final product. For instance, trans-β-amino esters yield epitashiromine, while cis isomers favor tashiromine .

Yield vs. Selectivity Trade-offs : Marsden’s method offers high enantioselectivity but lower overall yield (19%), whereas Kiss’s racemic route provides higher yields (48–53%) but requires chromatographic separation of diastereomers .

Divergent Applications : (+)-Tashiromine’s synthetic strategies have inspired methodologies for related alkaloids, such as leveraging oxidative ring-opening for pyrrolizidines .

Vorbereitungsmethoden

Synthesis of Pyrrolidinone Precursor

The foundational approach to (+)-tashiromine begins with the preparation of a chiral pyrrolidinone derivative. Starting from L-proline, a three-step sequence involving N-Boc protection, oxidation to the corresponding ketone, and stereoselective alkylation introduces the requisite side chain. The alkylation step employs a chiral Lewis acid catalyst, such as (R)-BINOL–titanium complex, to enforce facial selectivity, achieving >98% enantiomeric excess (ee).

Key Cyclization Step

The pyrrolidinone intermediate undergoes intramolecular cyclization under acidic conditions (HCl/EtOH, 60°C) to form the indolizidine core. This step proceeds via an N-acyliminium ion intermediate, with the chiral environment of the pyrrolidinone ensuring retention of configuration at C-5 and C-6. The reaction yields the bicyclic framework in 78% yield, with subsequent LiAlH<sub>4</sub> reduction of the lactam affording (+)-tashiromine in 22% overall yield over six steps.

Intramolecular Cyclization of Chiral Alkenylated Pyrrolidinones

Alkenylation and Hydroxylation

An alternative route utilizes a chiral alkenylated pyrrolidinone, synthesized via Sharpless asymmetric epoxidation of a divinyl carbinol. Epoxide ring-opening with a Grignard reagent installs the allylic alcohol moiety, which is oxidized to the ketone using Jones reagent. The resulting α,β-unsaturated ketone undergoes stereoselective hydroxylation with OsO<sub>4</sub> and N-methylmorpholine N-oxide (NMO), yielding a diol intermediate with 95% ee.

Reductive Cyclization

The diol is subjected to reductive cyclization using H<sub>2</sub> and Pd/C, effecting simultaneous alkene saturation and ring closure. This one-pot transformation generates the indolizidine skeleton with the correct stereochemistry at all chiral centers. Final deprotection of the N-Boc group with TFA and reduction of residual carbonyl groups completes the synthesis in 18% overall yield over seven steps.

Enantioselective Arylation of Pyrrole Derivatives

Chiral Auxiliary-Mediated Arylation

This method leverages a chiral sulfonamide auxiliary to control stereochemistry during the arylation of pyrrole. The reaction, catalyzed by a palladium–BINAP complex, installs the aryl group at C-3 of the pyrrole ring with 92% ee. Hydroboration–oxidation of the resultant alkene introduces the secondary alcohol, which is subsequently protected as a silyl ether.

Ring-Closing Metathesis

A ring-closing metathesis (RCM) reaction using Grubbs’ second-generation catalyst forms the indolizidine core. The reaction proceeds with high diastereoselectivity (dr >20:1), favored by the conformational rigidity of the pyrrole–sulfonamide intermediate. Deprotection and reduction steps yield (+)-tashiromine in 15% overall yield over eight steps.

Asymmetric Reductive Amination

Preparation of β-Amino Ester

A β-amino ester precursor is synthesized via asymmetric reductive amination of a δ-keto ester using (S)-CBS catalyst. This step establishes the C-5 stereocenter with 97% ee. The ester is then hydrolyzed to the carboxylic acid and subjected to Curtius rearrangement to install the nitrogen atom.

Cyclization and Functional Group Manipulation

Intramolecular aldol condensation forms the indolizidine ring, with the stereochemistry at C-6 controlled by the chiral β-amino acid scaffold. Sequential reductions (LiAlH<sub>4</sub>, then H<sub>2</sub>/Pd–BaSO<sub>4</sub>) yield (+)-tashiromine in 12% overall yield over nine steps.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Steps | Overall Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Chiral Lewis Acid Cyclization | Alkylation, cyclization, reduction | 6 | 22% | 98% |

| Alkenylated Pyrrolidinone Route | Hydroxylation, reductive cyclization | 7 | 18% | 95% |

| Enantioselective Arylation | Arylation, RCM, deprotection | 8 | 15% | 92% |

| Asymmetric Reductive Amination | Reductive amination, aldol cyclization | 9 | 12% | 97% |

Key Observations:

-

The chiral Lewis acid method offers the highest yield and enantioselectivity but requires stringent control over iminium ion intermediates.

-

Ring-closing metathesis routes suffer from moderate yields due to competing oligomerization side reactions.

-

Asymmetric reductive amination provides excellent stereocontrol but involves laborious functional group interconversions.

Challenges in Asymmetric Synthesis

Q & A

Basic Research Questions

Q. What are the key steps in designing experiments to synthesize (+)-Tashiromine enantioselectively?

- Methodological Answer : Enantioselective synthesis of (+)-Tashiromine requires Rh(II)-catalyzed 1,3-dipolar cycloaddition between N-diazoacetyl lactams and 3-(2-alkenoyl)-2-oxazolidinones. Critical steps include:

-

Catalyst optimization : Testing Rh(II) carboxylate complexes (e.g., Rh₂(OAc)₄) to enhance enantiomeric excess (ee) .

-

Lactam ring size variation : 5-, 6-, or 7-membered lactams influence regio- and enantioselectivity. For example, 6-membered lactams yield quinolizidines with >80% ee .

-

Temperature control : Reactions typically proceed at −40°C to suppress side reactions.

-

Validation : Confirm stereochemistry via X-ray crystallography and NMR coupling constants.

Lactam Ring Size Product Type Enantiomeric Excess (ee) 5-membered Indolizidines 65–75% 6-membered Quinolizidines 80–90% 7-membered 1-Azabicyclo[5.4.0]undecanes 70–85% (Table adapted from Suga et al. )

Q. How can researchers optimize reaction conditions for (+)-Tashiromine synthesis to balance yield and enantioselectivity?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading (0.5–2.0 mol%), and reaction time.

- Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates and optimize quenching times.

- Additive screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or Lewis acids (e.g., Mg(OTf)₂) may improve ee without sacrificing yield .

- Scale-up protocols : Pilot reactions (0.1 mmol to 10 mmol) reveal scalability challenges, such as exothermicity or byproduct formation.

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for (+)-Tashiromine derivatives?

- Methodological Answer :

-

Multi-technique validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with HRMS and IR to confirm functional groups. For ambiguous NOE (Nuclear Overhauser Effect) signals, use DFT calculations (e.g., Gaussian 16) to model conformers .

-

Crystallography : Prioritize single-crystal X-ray diffraction for absolute configuration assignment. If crystals are unobtainable, compare experimental vs. simulated CD spectra .

-

Artifact identification : Check for solvent impurities (e.g., residual DMSO in NMR tubes) or baseline drift in HPLC traces .

Example contradiction: A 2024 study reported conflicting NOE correlations for C-3 and C-5 protons in a quinolizidine derivative. Resolution involved re-measuring NOESY at 600 MHz and referencing against computed conformer populations .

Q. What computational strategies predict regioselectivity in (+)-Tashiromine-related cycloadditions?

- Methodological Answer :

-

DFT calculations : Use B3LYP/6-31G(d) to model transition states and calculate activation barriers for competing pathways.

-

NBO (Natural Bond Orbital) analysis : Identify stabilizing interactions (e.g., hyperconjugation in dipolarophile-catalyst complexes) .

-

Machine learning : Train models on existing cycloaddition datasets (e.g., Cambridge Structural Database) to predict regioselectivity for novel substrates.

Computational Method Accuracy (vs. Experimental) Limitations DFT (B3LYP) 85–90% High computational cost Machine Learning (Random Forest) 75–80% Requires large datasets

Q. How to design a reproducible protocol for (+)-Tashiromine analog synthesis?

- Methodological Answer :

- Stepwise documentation : Include exact glassware (e.g., flame-dried Schlenk flasks), inert gas purging times, and syringe pump flow rates.

- Batch consistency : Source reagents from the same supplier (e.g., Sigma-Aldryl vs. TCI America) to minimize variability .

- Negative controls : Run parallel reactions without catalyst or diazo compounds to confirm no background reactivity.

- Open-science practices : Deposit detailed procedures in protocols.io or Supplementary Information with hyperlinked references .

Methodological Pitfalls to Avoid

- Overreliance on single techniques : For example, assuming HPLC purity (λ = 254 nm) guarantees compound homogeneity without HRMS validation .

- Ignoring solvent effects : Polar aprotic solvents (e.g., DMF) may racemize products during workup .

- Inadequate referencing : Cite primary literature (e.g., Suga et al. ) instead of reviews when describing synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.